

Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

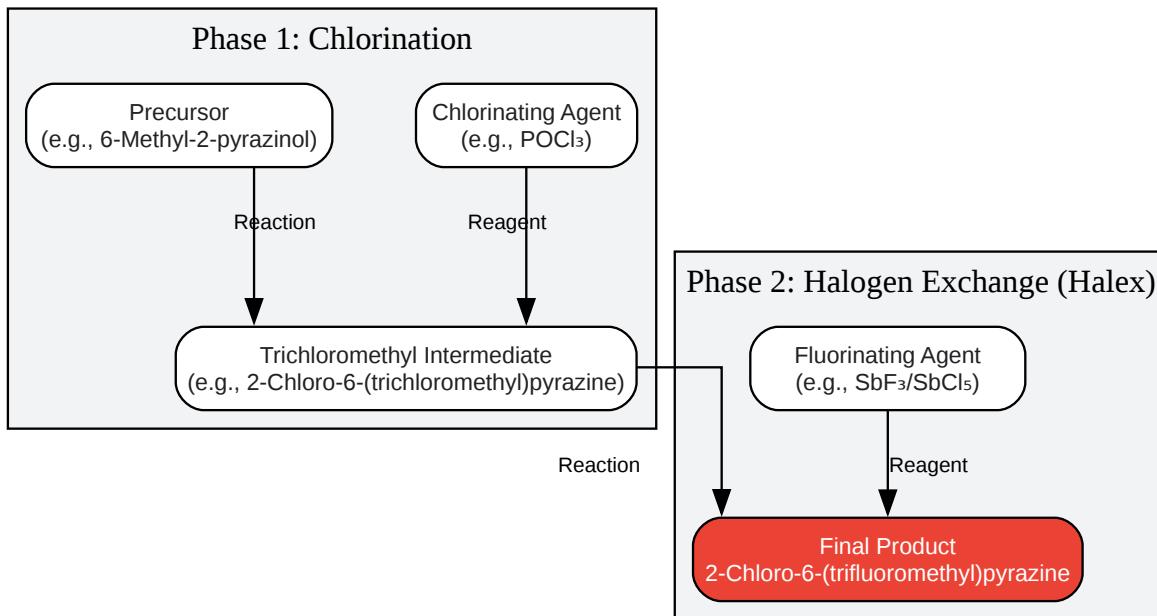
Compound Name:	2-Chloro-6-(trifluoromethyl)pyrazine
Cat. No.:	B1591954

[Get Quote](#)

The landscape of contemporary drug discovery is increasingly reliant on the use of fluorinated heterocyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[6] Among these, **2-Chloro-6-(trifluoromethyl)pyrazine** has emerged as a particularly valuable intermediate. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in biologically active molecules and approved drugs. The introduction of a trifluoromethyl (-CF₃) group, one of the most important substituents in medicinal chemistry, often imparts increased lipophilicity, improved metabolic stability against oxidative degradation, and enhanced binding affinity to target proteins.^{[6][7]} Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide aims to serve as a senior-level resource, consolidating the essential technical knowledge required to effectively utilize this powerful chemical tool in a research and development setting.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of **2-Chloro-6-(trifluoromethyl)pyrazine** are summarized below. The predicted high lipophilicity (LogP) and low topological polar surface area (TPSA) suggest good potential for cell membrane permeability, a critical attribute for orally bioavailable drugs.


Property	Value	Source
CAS Number	61655-69-4	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[1] [2] [3] [4]
Molecular Weight	182.53 g/mol	[1] [2] [3] [4]
Appearance	Clear, colourless liquid	[2]
Boiling Point	135 - 141.2 °C (Predicted)	[2] [8] [9]
Density	~1.504 g/cm ³ (Predicted)	[2] [9]
pKa	-3.13 (Predicted)	[2] [9]
LogP	2.1488 (Predicted)	[1]
Topological Polar Surface Area (TPSA)	25.78 Å ²	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
SMILES	FC(C1=CN=CC(Cl)=N1)(F)F	[1]
InChIKey	ZCRFOAFODJMVOG-UHFFFAOYSA-N	[8]

Synthesis and Mechanistic Considerations

The preparation of **2-Chloro-6-(trifluoromethyl)pyrazine** is a critical process for its utilization. While various synthetic routes may exist, a common approach involves the transformation of a corresponding picoline precursor through chlorination and fluorination steps. A foundational synthesis was reported in the *Journal of Medicinal Chemistry*.[\[8\]](#)[\[10\]](#)

Conceptual Synthetic Workflow

The synthesis of trifluoromethyl-heterocycles often begins with a methyl-substituted precursor. The methyl group undergoes exhaustive chlorination to a trichloromethyl group, which is then subjected to a halogen exchange (Halex) reaction to yield the desired trifluoromethyl group.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Chloro-6-(trifluoromethyl)pyrazine**.

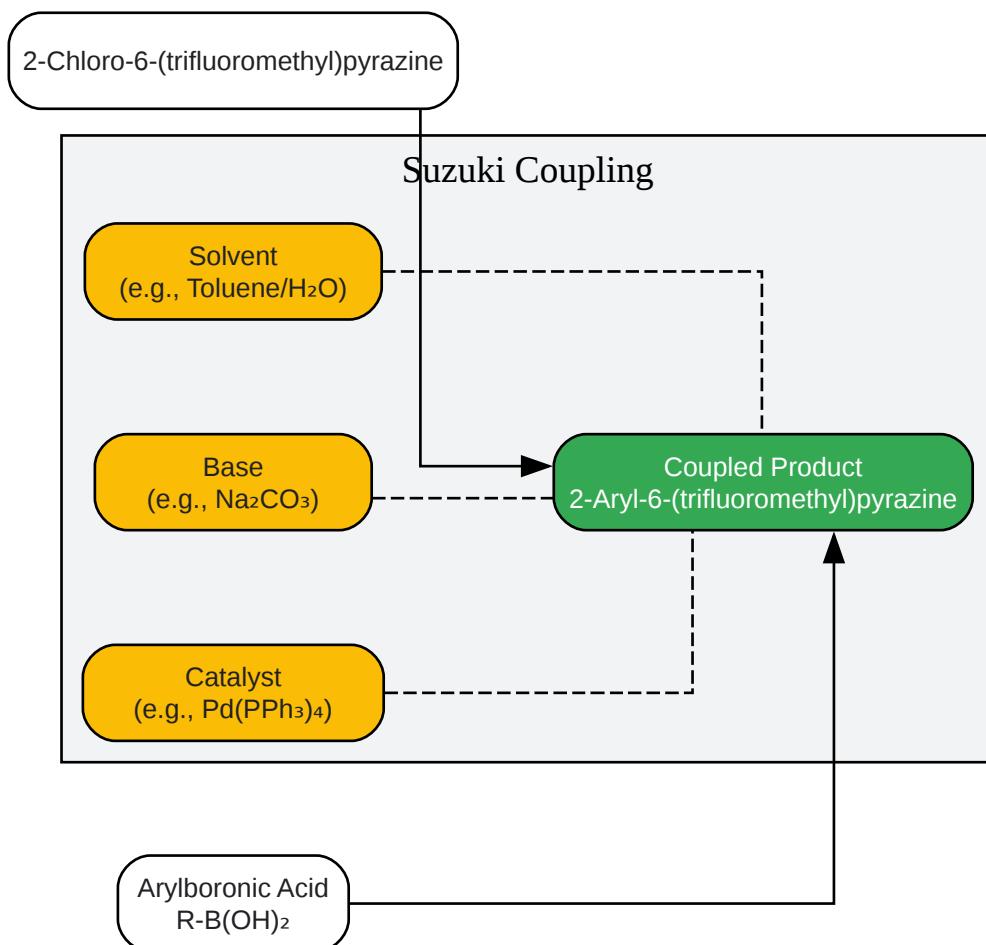
Exemplary Laboratory-Scale Synthesis Protocol

This protocol is based on established chemical transformations for producing trifluoromethyl-substituted heterocycles.[11][12]

- Chlorination of the Methyl Group:
 - Rationale: The initial step involves converting the methyl group of a suitable picoline or pyrazine precursor into a trichloromethyl group. This is a radical substitution reaction, typically initiated by UV light or a radical initiator in the presence of a chlorinating agent like sulfonyl chloride or N-chlorosuccinimide.
 - Procedure: To a solution of the starting material (e.g., 2-chloro-6-methylpyrazine) in a suitable solvent like carbon tetrachloride, add a radical initiator (e.g., AIBN). Heat the mixture to reflux and add the chlorinating agent portion-wise while irradiating with a UV lamp. Monitor the reaction by GC-MS until the starting material is consumed.

- Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude trichloromethyl intermediate is often used in the next step without further purification.
- Halogen Exchange (Fluorination):
 - Rationale: The Swarts reaction is a classic method for converting trichloromethyl groups to trifluoromethyl groups. It employs a fluorinating agent, typically antimony trifluoride (SbF_3), often with a catalytic amount of antimony pentachloride ($SbCl_5$) to enhance reactivity.[\[11\]](#)
 - Procedure: In a flask equipped for distillation, carefully heat a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride. Add the crude 2-chloro-6-(trichloromethyl)pyrazine intermediate dropwise to the heated mixture. The product, being volatile, will distill as it is formed.
 - Work-up: Collect the distillate. Wash the crude product carefully with a dilute aqueous solution of sodium carbonate to neutralize any acidic impurities, followed by water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation to yield pure **2-Chloro-6-(trifluoromethyl)pyrazine**.

Applications in Drug Discovery


The title compound is not merely an inert scaffold but an active participant in shaping the biological and physical properties of a lead molecule. Its utility stems from the synergistic effects of its three key components.

- The Trifluoromethyl Group: As a bioisostere for a methyl or ethyl group, the $-CF_3$ moiety increases the molecule's metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can significantly alter the pK_a of nearby functional groups, influencing binding interactions. Its lipophilicity aids in membrane permeation.[\[6\]](#)
- The Pyrazine Core: This heterocycle is a privileged structure in medicinal chemistry. The two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a drug to its biological target. The ring is also relatively resistant to metabolic degradation.
- The Chloro Substituent: The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the

molecule, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. Common reactions include Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

Workflow: Molecular Elaboration via Suzuki Coupling

The following diagram illustrates how **2-Chloro-6-(trifluoromethyl)pyrazine** can be used as a substrate in a palladium-catalyzed Suzuki coupling reaction to form a new carbon-carbon bond, a cornerstone of modern drug synthesis.

[Click to download full resolution via product page](#)

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Spectroscopic Characterization Protocol

Confirming the identity and purity of the synthesized compound is paramount. The following protocols outline standard procedures for spectroscopic analysis. The predicted data is based on the analysis of structurally similar compounds.[\[13\]](#)

Predicted Spectroscopic Data

¹ H NMR (400 MHz, CDCl ₃)	δ 8.6-8.8 (s, 1H), δ 8.5-8.7 (s, 1H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 152-155 (C-Cl), δ 145-148 (q, C-CF ₃), δ 142-144 (CH), δ 140-142 (CH), δ 118-122 (q, J ≈ 275 Hz, CF ₃)
Mass Spec (EI)	m/z 182/184 ([M] ⁺ , 3:1 ratio), 147 ([M-Cl] ⁺)

NMR Spectroscopy Protocol

- Objective: To determine the chemical structure and connectivity of the molecule.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve approximately 10-15 mg of **2-Chloro-6-(trifluoromethyl)pyrazine** in ~0.7 mL of deuterated chloroform (CDCl₃).
 - ¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of ~16 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Accumulate a minimum of 16 scans.
 - ¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of ~240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly larger number of scans (≥ 1024) are required.
 - Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction. Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Safety, Handling, and Storage

2-Chloro-6-(trifluoromethyl)pyrazine is a hazardous chemical and must be handled with appropriate precautions. The information below is a summary from available Safety Data Sheets (SDS).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Safety Information Summary

Signal Word	Danger
GHS Hazard Statements	H301/H302: Toxic/Harmful if swallowed. [14] [16] H312: Harmful in contact with skin. [14] H315: Causes skin irritation. [14] [16] H319: Causes serious eye irritation. [14] [16] H331: Toxic if inhaled. [14] H335: May cause respiratory irritation. [14] [16]
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [14] [16] P270: Do not eat, drink or smoke when using this product. [14] [16] P280: Wear protective gloves/protective clothing/eye protection/face protection. [14] [15] [16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [14] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [14] [15] [16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14] [15] P405: Store locked up. [14] [15] [16]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

- Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[15\]](#)
- Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[\[2\]](#)[\[9\]](#)
- Store in a locked cabinet or area accessible only to authorized personnel.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

2-Chloro-6-(trifluoromethyl)pyrazine is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique trifecta of a metabolically robust -CF₃ group, a pharmacophoric pyrazine core, and a synthetically versatile chloro handle makes it an indispensable tool for the construction of complex and biologically active molecules. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-6-(trifluoroMethyl)pyrazine CAS#: 61655-69-4 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-6-(trifluoroMethyl)pyrazine - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 5. 2-Chloro-6-(trifluoromethyl)pyrazine - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-Chloro-6-(trifluoroMethyl)pyrazine | 61655-69-4 [amp.chemicalbook.com]
- 10. 2-Chloro-6-(trifluoroMethyl)pyrazine | 61655-69-4 [amp.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591954#2-chloro-6-trifluoromethyl-pyrazine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com